5,6-dimethoxy-2,3-dihydro-1H-indene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dimethoxy-2,3-dihydro-1H-indene-2-carboxylic acid is a chemical compound belonging to the indene family Indene derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethoxy-2,3-dihydro-1H-indene-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one.
Michael Addition Reaction: This compound undergoes a Michael addition reaction with various nucleophiles, such as piperidine, N-methyl piperazine, morpholine, sodium azide, imidazole, benzimidazole, and pyrazole. The reaction conditions include the use of catalysts and solvents to facilitate the addition reaction.
Purification: The resulting products are purified using column chromatography in contact with silica gel.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethoxy-2,3-dihydro-1H-indene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
5,6-Dimethoxy-2,3-dihydro-1H-indene-2-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5,6-dimethoxy-2,3-dihydro-1H-indene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, indene derivatives are known to inhibit acetylcholine esterase, which is beneficial in treating Alzheimer’s disease . The compound may also interact with other enzymes and receptors, leading to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one: A precursor in the synthesis of 5,6-dimethoxy-2,3-dihydro-1H-indene-2-carboxylic acid.
5,6-Diethyl-2,3-dihydro-1H-indene-2-amine: Another indene derivative with potential biological activities.
Indole Derivatives: Compounds with similar biological activities and applications.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activities. Its methoxy groups and carboxylic acid functionality make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5,6-dimethoxy-2,3-dihydro-1H-indene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-15-10-5-7-3-9(12(13)14)4-8(7)6-11(10)16-2/h5-6,9H,3-4H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCSKBHPZZVXJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CC(CC2=C1)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.